2-Methylbutyroylcarnitine

描述

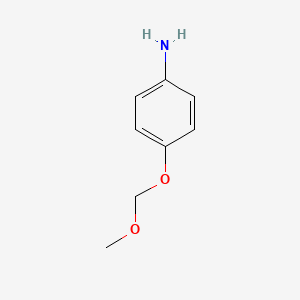

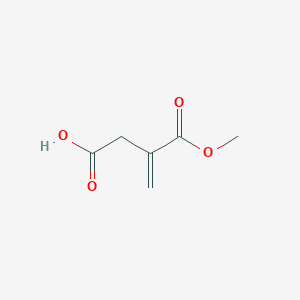

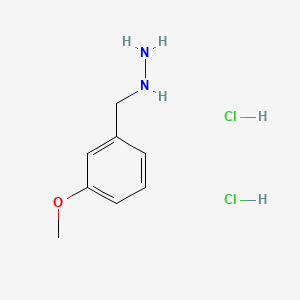

2-Methylbutyroylcarnitine is a member of the acylcarnitine class of compounds, which are organic molecules containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond . This compound is a C5-acylcarnitine with 2-methylbutyryl as the acyl substituent . It is practically insoluble in water and is a weakly acidic compound based on its pKa . This compound can be found in urine and is primarily located in the cell membrane .

作用机制

Target of Action

2-Methylbutyroylcarnitine is an acylcarnitine, more specifically, it is a 2-methylbutanoic acid ester of carnitine . Acylcarnitines play a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation . Therefore, the primary targets of this compound are the carnitine transporters located in the mitochondrial membrane.

Mode of Action

As an acylcarnitine, this compound interacts with its targets, the carnitine transporters, by binding to them and facilitating the transport of the attached acyl group (2-methylbutanoic acid) into the mitochondria . This results in the subsequent release of the acyl group for beta-oxidation, a process that generates energy for the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid beta-oxidation pathway. In this pathway, long-chain fatty acids are broken down into acetyl-CoA units, which then enter the citric acid cycle for further oxidation and energy production .

Pharmacokinetics

As a hydrophobic molecule, it is expected to have low water solubility

Result of Action

The action of this compound results in the transport of the 2-methylbutanoic acid into the mitochondria for beta-oxidation . This process generates acetyl-CoA units, which are then used in the citric acid cycle to produce ATP, the primary energy currency of the cell .

生化分析

Biochemical Properties

2-Methylbutyroylcarnitine facilitates the entry of long-chain fatty acids into mitochondria via the carnitine shuttle, where they are metabolized via β-oxidation . It interacts with various enzymes, proteins, and other biomolecules, playing a pivotal role in facilitating the movement of acetyl-CoA into the matrices of mitochondria during the oxidation of fatty acids .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been found to be elevated in the plasma of patients with acute coronary syndrome, ischemic stroke, and COVID-19, and is associated with an increased risk of thrombosis . It can enhance platelet reactivity, promoting thrombus formation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to activate the p38/cPLA2 pathway, promoting the production of TXA2, thereby enhancing platelet reactivity . It can also bind directly to cell receptors as a signaling molecule, transmitting intracellular signals and thereby exerting a regulatory effect on cell function .

Metabolic Pathways

This compound is involved in the ketone body carboxylation pathway It interacts with various enzymes and cofactors in this pathway

Subcellular Localization

Within the cell, this compound is primarily located in the membrane

准备方法

The synthesis of 2-Methylbutyroylcarnitine typically involves the esterification of 2-methylbutanoic acid with carnitine . This reaction can be carried out under acidic or basic conditions, with the use of catalysts to enhance the reaction rate. Industrial production methods often employ liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the precise detection and quantification of the compound .

化学反应分析

2-Methylbutyroylcarnitine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

2-Methylbutyroylcarnitine has several scientific research applications, including:

相似化合物的比较

2-Methylbutyroylcarnitine can be compared with other acylcarnitines such as:

- Succinylcarnitine

- Hydroxybutyrylcarnitine

- Acetyl-DL-carnitine

- Glutarylcarnitine

- Propionyl-L-carnitine

- Adipoyl-L-carnitine

- Methylglutaryl-L-carnitine

- Isobutyryl-L-carnitine

- Butanoylcarnitine

- Tiglylcarnitine

What sets this compound apart is its specific structure and role in diagnosing branched-chain organic acidurias .

属性

CAS 编号 |

256928-75-3 |

|---|---|

分子式 |

C12H23NO4 |

分子量 |

245.32 g/mol |

IUPAC 名称 |

(3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 |

InChI 键 |

IHCPDBBYTYJYIL-QVDQXJPCSA-N |

SMILES |

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

手性 SMILES |

CCC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |

规范 SMILES |

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Key on ui other cas no. |

31023-25-3 |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-methylbutyroylcarnitine relate to metabolic diseases like nonalcoholic fatty liver disease (NAFLD)?

A: this compound has emerged as a potential player in metabolic health, specifically concerning NAFLD. One study using aged laying hens as a model for NAFLD found that taurine supplementation led to increased levels of several metabolites, including this compound []. This increase correlated with a reduction in fat deposition and liver damage, suggesting a protective role for this compound against NAFLD []. The study further suggests that taurine's beneficial effects might be mediated through the modulation of various metabolic pathways, including carnitine metabolism, to which this compound belongs [].

Q2: What role does this compound play in high-fat diet-induced metabolic disturbances?

A: Research suggests that this compound might play a role in mitigating high-fat diet (HFD)-induced metabolic disturbances. A study investigating the effects of red wine high-molecular-weight polymeric polyphenolic complexes (HPPCs) on HFD-induced metabolic dysregulation in mice found that HPPCs supplementation led to an increase in this compound levels in serum []. This increase was associated with improvements in HFD-induced obesity, insulin resistance, and lipid and glucose metabolic dysregulation []. While further research is needed to confirm these findings, this study suggests a potential role for this compound in ameliorating the adverse metabolic effects of HFDs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylthiazolo[5,4-b]pyridine](/img/structure/B3022789.png)

![[3-(Methoxymethyl)phenyl]methanol](/img/structure/B3022794.png)